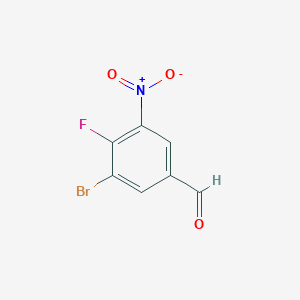
3-Bromo-4-fluoro-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-5-nitrobenzaldehyde: is an aromatic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-nitrobenzaldehyde typically involves multi-step processes. One common method includes the nitration of 3-Bromo-4-fluorobenzaldehyde, which can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-Bromo-4-fluoro-5-aminobenzaldehyde.
Oxidation: Formation of 3-Bromo-4-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
3-Bromo-4-fluoro-5-nitrobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential antimicrobial or anticancer effects. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes.
Comparison with Similar Compounds
3-Bromo-4-fluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Bromo-3-fluorobenzaldehyde: Similar structure but different positioning of the functional groups, affecting its reactivity and applications.
4-Fluoro-3-nitrobenzaldehyde:
Uniqueness: 3-Bromo-4-fluoro-5-nitrobenzaldehyde is unique due to the combination of bromine, fluorine, and nitro groups on the benzaldehyde core. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research applications.
Properties
Molecular Formula |
C7H3BrFNO3 |
|---|---|
Molecular Weight |
248.01 g/mol |
IUPAC Name |
3-bromo-4-fluoro-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-3H |
InChI Key |
RMGZODMJUKZJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















